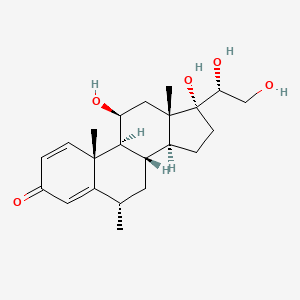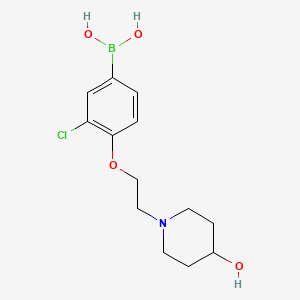
(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid
描述
(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H19BClNO4 and its molecular weight is 299.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Mode of Action
The (3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid, as a boronic acid, participates in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The result of the action of this compound in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . This means they can be carried out in a variety of environments, enhancing the compound’s efficacy and stability .
生化分析
Biochemical Properties
(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid moiety. This functional group allows the compound to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with glycoproteins and glycan chains, making it useful in the study of carbohydrate-binding proteins and glycosylation processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within the cell, affecting various cellular processes such as cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and hydroxyl-containing molecules, allowing it to inhibit enzymes such as serine proteases and the proteasome. This inhibition can result in changes in gene expression and cellular function, as the accumulation of proteins within the cell can activate stress response pathways and alter cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of inactive products. Additionally, the long-term exposure to this compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and proteins. Excessive doses may result in toxic or adverse effects, such as cellular stress and apoptosis. It is important to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the organism .
属性
IUPAC Name |
[3-chloro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17-19H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCHJPHOVXNCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)


![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)
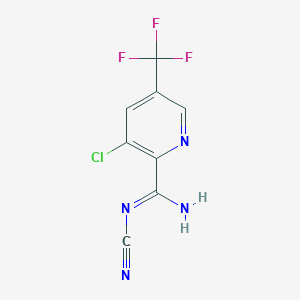
![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)
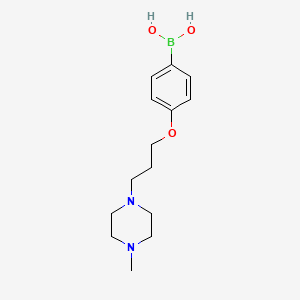
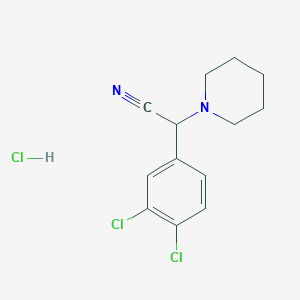
![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
